molecular formula C7H12O2 B8590286 2-(2-Methylprop-2-enoxymethyl)oxirane CAS No. 3814-56-0

2-(2-Methylprop-2-enoxymethyl)oxirane

Cat. No.: B8590286
CAS No.: 3814-56-0
M. Wt: 128.17 g/mol
InChI Key: LQZDDWKUQKQXGC-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-enoxymethyl)oxirane is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-enoxymethyl)oxirane typically involves the reaction of an allylic alcohol with an epoxidizing agent. One common method is the reaction of 2-methylprop-2-en-1-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-enoxymethyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted oxirane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylprop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-enoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
  • 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
  • 2-methylprop-2-en-1-ol

Uniqueness

2-(2-Methylprop-2-enoxymethyl)oxirane is unique due to its oxirane ring structure, which imparts high reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form a wide range of derivatives through ring-opening reactions .

Properties

CAS No.

3814-56-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-methylprop-2-enoxymethyl)oxirane

InChI

InChI=1S/C7H12O2/c1-6(2)3-8-4-7-5-9-7/h7H,1,3-5H2,2H3

InChI Key

LQZDDWKUQKQXGC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC1CO1

Origin of Product

United States

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